2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide
描述
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.
作用机制
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 increases the levels of cGMP, leading to vasodilation and antiplatelet effects.
Biochemical and Physiological Effects
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to have significant biochemical and physiological effects in various disease models. In animal models of pulmonary hypertension, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In animal models of heart failure, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis. In animal models of sickle cell disease, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve red blood cell deformability and reduce vaso-occlusive events.
实验室实验的优点和局限性
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has several advantages for lab experiments. It is a highly selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for in vitro and in vivo experiments. However, there are also some limitations to using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 in lab experiments. It has a relatively short half-life in vivo, which may limit its therapeutic efficacy. In addition, it is relatively expensive compared to other sGC inhibitors, which may limit its availability for some researchers.
未来方向
There are several future directions for research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691. One area of interest is the potential therapeutic applications of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 in other diseases, such as stroke, Alzheimer's disease, and erectile dysfunction. Another area of interest is the development of more potent and selective sGC inhibitors, which may have improved therapeutic efficacy. Finally, there is also interest in studying the downstream signaling pathways of cGMP, which may provide insights into the mechanisms of action of sGC inhibitors like 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691.
科学研究应用
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. It has also been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. In addition, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve red blood cell deformability and reduce vaso-occlusive events in animal models of sickle cell disease.
属性
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O3/c1-8-11(14)12(19(21)22)17-18(8)9(2)13(20)16-7-10-4-3-5-15-6-10/h3-6,9H,7H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARPXQHLXBDUIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。